2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine
Overview
Description
2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is a heterocyclic compound that features a benzotriazole core substituted with a 4-chlorophenyl group and a methyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
For instance, DDT is known to be metabolized very slowly by animals and is instead deposited and stored in fatty tissues .
Pharmacokinetics
Similar compounds, such as chlorfenapyr, have been found to have distinct in vivo pharmacokinetics .
Result of Action
Similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Similar compounds, such as ddt, have been found to be influenced by environmental processes such as biotransformation or transfer between compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with methyl-substituted benzotriazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogen or alkyl groups onto the benzotriazole ring .
Scientific Research Applications
2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-methyl-1H-1,2,3-benzotriazol-5-amine
- 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-4-amine
- 2-(4-chlorophenyl)-5-methyl-2H-1,2,3-benzotriazol-6-amine
Uniqueness
2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the methyl group at specific positions on the benzotriazole ring can enhance its stability and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXUZEMDFOVOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324155 | |
Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667054 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53105-58-1 | |
Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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